![molecular formula C17H23ClN4O2 B2689556 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-ethylpiperazine-1-carboxamide CAS No. 894023-70-2](/img/structure/B2689556.png)
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-ethylpiperazine-1-carboxamide
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Description
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-ethylpiperazine-1-carboxamide, also known as CPP-115, is a novel compound that has been studied for its potential therapeutic properties. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that is used to treat refractory epilepsy. CPP-115 has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of a variety of neurological disorders.
Scientific Research Applications
- Researchers have investigated the antiviral potential of indole derivatives, and this compound falls within that category. Specifically, it has demonstrated inhibitory activity against influenza A virus, making it a candidate for further exploration in antiviral drug development .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives (including this compound) exhibit potent antiviral effects against Coxsackie B4 virus .
- Indole derivatives, including our compound, have been associated with anti-inflammatory effects. These properties make them interesting candidates for managing inflammatory conditions .
- The indole scaffold has been found in several synthetic drug molecules. While specific studies on this compound’s anticancer activity are limited, its indole structure suggests potential in cancer research .
- Indole derivatives often possess antioxidant properties. Although direct evidence for this compound is scarce, its structural features align with antioxidant activity .
- The compound’s indole moiety may contribute to antimicrobial effects. Further studies are needed to explore its potential in combating bacterial and fungal infections .
- Indole derivatives have been investigated for their antitubercular activity. While specific data on this compound are lacking, its indole core suggests possible relevance in tuberculosis research .
- Similarly, indole-based compounds have been explored as potential antidiabetic agents. Our compound’s structure warrants further investigation in this context .
Antiviral Activity
Anti-Inflammatory Properties
Anticancer Potential
Antioxidant Effects
Antimicrobial Activity
Antitubercular and Antidiabetic Properties
properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O2/c1-2-20-7-9-21(10-8-20)17(24)19-14-11-16(23)22(12-14)15-5-3-13(18)4-6-15/h3-6,14H,2,7-12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSNIEWNNVWTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide |
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